molecular formula C25H21ClN2O2 B4925987 (2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

Cat. No.: B4925987
M. Wt: 416.9 g/mol
InChI Key: YLGPESFNZSIOEY-FMIVXFBMSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-15-13-22-23(14-16(15)2)30-25(28-22)20-5-4-6-21(17(20)3)27-24(29)12-9-18-7-10-19(26)11-8-18/h4-14H,1-3H3,(H,27,29)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGPESFNZSIOEY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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